molecular formula C24H34Cl2N2 B159065 (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride CAS No. 52694-54-9

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Cat. No.: B159065
CAS No.: 52694-54-9
M. Wt: 421.4 g/mol
InChI Key: PDTBWROWBIVSFO-ASMAMLKCSA-N
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Description

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is known for its unique structural features, which include a cyclohexyl group and a 1,2-diphenylethyl moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride typically involves the reaction of 1-cyclohexylpiperazine with 1,2-diphenylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.

    1-Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

    1-(2,3-Dimethoxyphenyl)piperazine (DMPP): Studied for its potential as an antidepressant.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer distinct advantages in certain therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTBWROWBIVSFO-ASMAMLKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)[C@@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967137
Record name 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52694-54-9
Record name Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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